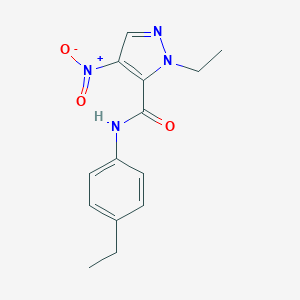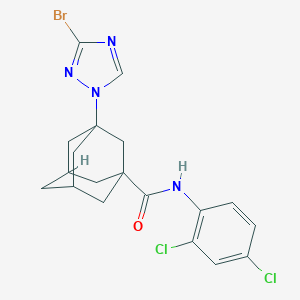![molecular formula C19H14FNO3S2 B446654 methyl 5'-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B446654.png)
methyl 5'-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3'-bithiophene-4'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a prop-2-enoyl group, and a bithiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate typically involves multiple steps, including the formation of the bithiophene core, the introduction of the fluorophenyl group, and the coupling of the prop-2-enoyl group. Common synthetic routes may involve:
Formation of the Bithiophene Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where two thiophene rings are coupled using a palladium catalyst and a boron reagent.
Introduction of the Fluorophenyl Group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the fluorophenyl group onto the bithiophene core.
Coupling of the Prop-2-enoyl Group: The final step involves the coupling of the prop-2-enoyl group through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can be compared with other similar compounds, such as:
Methyl 5’-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5’-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5’-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications .
Propiedades
Fórmula molecular |
C19H14FNO3S2 |
|---|---|
Peso molecular |
387.5g/mol |
Nombre IUPAC |
methyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H14FNO3S2/c1-24-19(23)17-14(15-3-2-10-25-15)11-26-18(17)21-16(22)9-6-12-4-7-13(20)8-5-12/h2-11H,1H3,(H,21,22)/b9-6+ |
Clave InChI |
UUZZTDVOXHCKTK-RMKNXTFCSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F |
SMILES isomérico |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)/C=C/C3=CC=C(C=C3)F |
SMILES canónico |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-4-(4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}benzoyl)piperazine](/img/structure/B446571.png)
![N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B446572.png)




![2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B446581.png)



![2-{[(2-Methylphenoxy)acetyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446586.png)

![Propyl 4-(4-isobutylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B446590.png)
![Propyl 2-[(cyclobutylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B446594.png)
